N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic derivatives involves multiple steps, including condensation reactions, and is characterized using spectroscopic methods such as UV–Vis, FT-IR, and NMR. For example, Kadhim and Mekky (2021) synthesized a related compound and utilized TD-DFT calculations to optimize the ground-state molecular geometries and examine light harvesting efficiencies, providing insights into the synthetic approach and characterization techniques that could be applied to the synthesis of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Kadhim & Mekky, 2021).
Molecular Structure Analysis
X-ray crystallography and DFT studies are common techniques for analyzing the molecular structure of such compounds. Al-Hourani et al. (2015) demonstrated the use of X-ray crystallography to determine the structure of tetrazole derivatives, revealing planar tetrazole rings and interactions between adjacent molecules, which could be relevant for understanding the molecular structure of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be studied through various reactions, including acylation, bromination, nitration, sulfonation, and hydroxymethylation, as explored by Vlasova, Aleksandrov, and El’chaninov (2010) for similar imidazole derivatives. These reactions are essential for understanding the chemical properties and reactivity of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Vlasova, Aleksandrov, & El’chaninov, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are typically determined through experimental analysis and can provide insight into the compound's applications and handling. Although specific studies on N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide are not available, similar methodologies apply to analogous compounds.
Chemical Properties Analysis
Chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for the compound's application in materials science and chemistry. Theoretical studies, such as those conducted by Demir et al. (2016) on related compounds, using DFT calculations to assess molecular electrostatic potential and frontier molecular orbitals, offer valuable insights into these properties (Demir et al., 2016).
properties
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c21-16-8-4-7-15(11-16)18-10-9-17(29-18)12-22-23-19(28)13-27-25-20(24-26-27)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,28)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZOODIBCGDJV-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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